molecular formula C17H15Cl2F3N4O B2892288 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide CAS No. 856186-76-0

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide

Cat. No.: B2892288
CAS No.: 856186-76-0
M. Wt: 419.23
InChI Key: ZUTFLUFWFMZNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the pyridine moiety: This step might involve the coupling of a chloropyridine derivative with the piperazine intermediate using a palladium-catalyzed cross-coupling reaction.

    Carboxamide formation: The final step could involve the reaction of the intermediate with a chloroformate or an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the phenyl group.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents like sodium hydride, alkyl halides, or Grignard reagents could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)piperazine: A simpler analogue with similar pharmacological properties.

    4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine: Another derivative with a different substitution pattern.

    N-(4-chlorophenyl)-4-(trifluoromethyl)piperazine-1-carboxamide: A compound with a similar structure but different functional groups.

Uniqueness

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which might confer distinct pharmacological properties and reactivity compared to its analogues.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2F3N4O/c18-12-1-3-13(4-2-12)24-16(27)26-7-5-25(6-8-26)15-14(19)9-11(10-23-15)17(20,21)22/h1-4,9-10H,5-8H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTFLUFWFMZNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.